N-(4-bromo-2-methylphenyl)naphthalene-1-carboxamide
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Overview
Description
N-(4-bromo-2-methylphenyl)naphthalene-1-carboxamide is an organic compound with the molecular formula C18H14BrNO. It is characterized by the presence of a bromine atom, a methyl group, and a naphthalene ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)naphthalene-1-carboxamide typically involves the reaction of 4-bromo-2-methylaniline with naphthalene-1-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)naphthalene-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: De-brominated naphthalene carboxamide
Substitution: Various substituted naphthalene carboxamides depending on the nucleophile used.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The bromine atom and the naphthalene ring play crucial roles in binding to target proteins, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-methylphenyl)naphthalene-2-carboxamide
- N-(4-bromo-2-methylphenyl)benzamide
- N-(4-bromo-2-methylphenyl)thiourea
Uniqueness
N-(4-bromo-2-methylphenyl)naphthalene-1-carboxamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c1-12-11-14(19)9-10-17(12)20-18(21)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDVSSYWLXYMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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